Dynorphin B
Description
Historical Context of Dynorphin (B1627789) Peptide Discovery and Characterization
The journey to understanding endogenous opioids began in the mid-1970s, a period marked by an intense scientific pursuit to identify the body's own morphine-like substances. This research was spurred by the discovery of opioid receptors in the brain, suggesting the existence of endogenous ligands. In 1975, the first of these, the enkephalins, were identified.
The story of the dynorphins began shortly after, with the work of Avram Goldstein and his colleagues. In 1979, they reported the discovery of a remarkably potent opioid peptide, which they named "dynorphin" from the Greek word dynamis, meaning power, to reflect its extraordinary potency. This initial peptide was later designated Dynorphin A.
Further research into the precursor protein, prodynorphin, led to the identification of other related peptides. In 1982, the sequence of a second dynorphin peptide, Dynorphin B, was described. medchemexpress.com This 13-amino acid peptide was also isolated from bovine pituitary and independently named "rimorphin". medchemexpress.com These discoveries were part of a rapid expansion in neuropeptide research, fundamentally altering the understanding of neuro-signaling. medchemexpress.com
Overview of the Endogenous Opioid System and Dynorphin Family Peptides
The endogenous opioid system is a complex network responsible for modulating a wide range of physiological functions, including pain, stress, and reward. This system is comprised of endogenous opioid peptides and their corresponding receptors. There are three main families of endogenous opioid peptides, each derived from a distinct precursor protein:
Enkephalins , derived from proenkephalin.
Endorphins , derived from pro-opiomelanocortin (POMC).
Dynorphins , derived from prodynorphin (also known as proenkephalin B).
These peptides exert their effects by binding to three main classes of opioid receptors: the mu (μ), delta (δ), and kappa (κ) opioid receptors. All three are G-protein-coupled receptors that generally produce inhibitory effects on neuronal activity.
The dynorphin family of peptides arises from the post-translational processing of the precursor protein, prodynorphin. wikipedia.org This processing is carried out by proprotein convertases, primarily PC2, and results in the formation of several active peptides, including Dynorphin A, this compound, and α/β-neoendorphin. wikipedia.orgbohrium.com Occasionally, incomplete processing of prodynorphin leads to the formation of "big dynorphin," a 32-amino acid peptide containing the sequences of both Dynorphin A and this compound. wikipedia.org
Dynorphin peptides, including this compound, are characterized by a high proportion of basic and hydrophobic amino acid residues. wikipedia.org They are widely distributed throughout the central nervous system, with the highest concentrations found in the hypothalamus, medulla, pons, midbrain, and spinal cord. wikipedia.org Within neurons, dynorphins are stored in large, dense-core vesicles. wikipedia.org
Significance of this compound as an Endogenous Neuropeptide in Neurobiology
This compound is a significant player in neurobiology primarily due to its role as a potent and selective endogenous agonist for the kappa opioid receptor (KOR). tocris.com While it exhibits some affinity for mu and delta opioid receptors, its primary actions are mediated through the KOR. frontiersin.org The activation of KORs by this compound is involved in a diverse array of physiological and pathological processes.
Research has implicated the dynorphin/KOR system in:
Pain and Analgesia : Dynorphins are released in the central nervous system during painful states and activate KORs to produce analgesia. nih.gov
Addiction and Reward : The dynorphin/KOR system is a critical component of the brain's reward circuitry. nih.gov Activation of this system is often associated with dysphoria and negative affective states, which can influence drug-seeking behavior. frontiersin.orgnih.gov
Mood and Stress Response : Dynorphins are released in the brain during exposure to stress and are involved in regulating mood and emotional behaviors. nih.govresearchgate.net The dynorphin/KOR system has been linked to conditions such as depression and anxiety. nih.govresearchgate.net
Learning and Memory : The presence of dynorphins in brain regions like the hippocampus suggests a role in cognitive functions. nih.gov
The widespread distribution of this compound and its receptor throughout the brain underscores its importance as a neuromodulator, influencing a vast network of neural circuits.
Detailed Research Findings
| Peptide | Precursor Protein | Primary Receptor | Key Functions |
|---|---|---|---|
| Dynorphin A | Prodynorphin | Kappa Opioid Receptor | Analgesia, dysphoria, stress response |
| This compound | Prodynorphin | Kappa Opioid Receptor | Analgesia, mood regulation, addiction |
| α-Neoendorphin | Prodynorphin | Kappa Opioid Receptor | Analgesia |
| Big Dynorphin | Prodynorphin | Kappa Opioid Receptor | Contains both Dynorphin A and B sequences |
| Receptor | Primary Endogenous Ligands | General Function |
|---|---|---|
| Mu (μ) | Endorphins, Enkephalins | Analgesia, euphoria, respiratory depression |
| Delta (δ) | Enkephalins | Analgesia, antidepressant effects |
| Kappa (κ) | Dynorphins | Analgesia, dysphoria, sedation |
Structure
2D Structure
Properties
CAS No. |
85006-82-2 |
|---|---|
Molecular Formula |
C74H115N21O17 |
Molecular Weight |
1570.8 g/mol |
IUPAC Name |
2-[[2-[[2-[[6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C74H115N21O17/c1-40(2)34-53(91-68(107)54(36-44-18-10-8-11-19-44)86-58(100)39-84-57(99)38-85-62(101)48(76)35-46-25-27-47(97)28-26-46)67(106)89-51(24-17-33-83-74(80)81)63(102)87-50(23-16-32-82-73(78)79)64(103)90-52(29-30-56(77)98)65(104)92-55(37-45-20-12-9-13-21-45)69(108)88-49(22-14-15-31-75)66(105)93-59(41(3)4)70(109)94-60(42(5)6)71(110)95-61(43(7)96)72(111)112/h8-13,18-21,25-28,40-43,48-55,59-61,96-97H,14-17,22-24,29-39,75-76H2,1-7H3,(H2,77,98)(H,84,99)(H,85,101)(H,86,100)(H,87,102)(H,88,108)(H,89,106)(H,90,103)(H,91,107)(H,92,104)(H,93,105)(H,94,109)(H,95,110)(H,111,112)(H4,78,79,82)(H4,80,81,83) |
InChI Key |
AGTSSZRZBSNTGQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@@H](CC3=CC=C(C=C3)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
physical_description |
Solid |
solubility |
not available |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Dynorphin B
Prodynorphin Gene (PDYN) Structure and Expression
Dynorphin (B1627789) B is an opioid peptide derived from the precursor protein prodynorphin (PDYN). In humans, the gene encoding this precursor, PDYN, is located on chromosome 20. mdpi.comuniprot.org The gene gives rise to multiple transcript variants through mechanisms like alternative splicing and transcription from different promoters, leading to a diversity of protein products. mdpi.comresearchgate.net The human PDYN gene is composed of four exons, with the primary coding sequence for the preproprotein located on exons 3 and 4. mdpi.comnih.gov
| Gene Details | Description |
| Gene Name | Prodynorphin (PDYN) |
| Human Chromosome | 20 mdpi.comuniprot.org |
| Encoded Peptides | α-neoendorphin, β-neoendorphin, Dynorphin A, Dynorphin B (Rimorphin), Leumorphin, Leu-enkephalin mdpi.comnih.govresearchgate.net |
| Primary Expression Areas | Hypothalamus, striatum, hippocampus, spinal cord, nucleus accumbens, amygdala researchgate.netwikipedia.org |
Precursor Processing and Maturation of Prodynorphin to this compound
The synthesis of this compound is a multi-step process involving the proteolytic cleavage of a large precursor protein. The PDYN gene is first translated into a preproprotein called preprodynorphin. nih.govresearchgate.net A 20-amino-acid signal peptide at the N-terminus is then removed, yielding the prodynorphin (pDyn) proprotein, which is targeted for further processing within the secretory pathway. nih.govnih.gov
The maturation of prodynorphin into its final, biologically active peptides is dependent on the action of specific endopeptidases known as prohormone convertases (PCs), primarily PC1 (also known as PC3) and PC2. mdpi.comnih.gov These enzymes cleave the precursor at specific sites, which are typically pairs of basic amino acids (e.g., Lys-Arg). nih.gov
PC1/3 is thought to be responsible for the initial cleavages of the high-molecular-weight prodynorphin, generating large intermediate fragments. mdpi.comnih.gov Subsequently, proprotein convertase 2 (PC2) plays a crucial role in the final processing steps. wikipedia.org PC2 cleaves these intermediates at paired or single basic residues to release the smaller, active opioid peptides, including Dynorphin A and this compound. wikipedia.orgbiosyn.comkarger.comresearchgate.net Studies have shown that PC2 can independently process prodynorphin to yield this compound (1-13) and α-neoendorphin. karger.comresearchgate.net
This compound, which is also known as rimorphin, is a 13-amino acid peptide. biosyn.comwikipedia.org It is directly generated from a larger C-terminal intermediate of prodynorphin called leumorphin, a 29-amino acid peptide (also referred to as this compound-29). wikipedia.orgbio-rad-antibodies.comtaylorandfrancis.com
The conversion of leumorphin to this compound occurs via cleavage at a single arginine residue located between threonine-13 and arginine-14 of the leumorphin sequence. nih.govnih.gov Research indicates that this cleavage is performed in a single enzymatic step by a thiol protease found in brain membranes. nih.govnih.gov This direct, one-step conversion is a distinct processing event and does not appear to involve an intermediate step requiring a carboxypeptidase B-like enzyme to remove the terminal arginine. nih.gov
| Key Biosynthetic Enzymes and Peptides | |
| Precursor Protein | Prodynorphin (Proenkephalin B) wikipedia.orgwikipedia.org |
| Initial Processing Enzyme | Prohormone Convertase 1 (PC1/3) mdpi.comnih.gov |
| Final Processing Enzyme | Prohormone Convertase 2 (PC2) wikipedia.orgbiosyn.comkarger.com |
| Direct Precursor to this compound | Leumorphin (this compound-29) wikipedia.orgbio-rad-antibodies.com |
| Enzyme for Leumorphin Cleavage | Thiol Protease nih.govnih.gov |
| Final Product | This compound (Rimorphin) wikipedia.org |
Post-Translational Modifications of this compound and Related Peptides
Opioid peptides, including those derived from prodynorphin, can undergo various post-translational modifications that can significantly alter their biological activity, receptor affinity, and stability. mdpi.com These modifications can include acetylation, phosphorylation, and glycosylation. mdpi.com
While specific modifications of this compound itself are not extensively detailed, studies on the related peptide Dynorphin A have revealed novel post-translational modifications. For instance, research involving the infusion of Dynorphin A(1-17) into the rat striatum identified covalent modifications on the resulting peptide fragments. rockefeller.edu These included a modification of the tryptophan residue and acetylation on the N-terminus of certain C-terminal fragments. rockefeller.edu The precursor protein, prodynorphin, also contains conserved cysteine residues in its N-terminal domain, suggesting potential disulfide bonding during its processing. uniprot.org Such modifications highlight an additional layer of complexity in regulating dynorphin system function. mdpi.com
Subcellular Localization and Storage of this compound in Neuronal Compartments
Following their synthesis and processing, dynorphin peptides are packaged and stored within neurons before their release. Dynorphins, including this compound, are primarily stored in large, dense-core vesicles (LDCVs), which are 80–120 nm in diameter. wikipedia.org These vesicles are located in presynaptic terminals. wikipedia.org The release of peptides from these LDCVs into the synaptic cleft requires a more intense and prolonged stimulus compared to the release of classical neurotransmitters from small synaptic vesicles. wikipedia.org
Immunohistochemical studies have also suggested the presence of dynorphins in dendrites. bio-rad-antibodies.com The subcellular distribution of dynorphin-containing organelles can vary by brain region. For example, in the rat pituitary, dynorphin is found in organelles of a similar size and density to those containing vasopressin; however, in the hypothalamus, the majority of dynorphin is stored in different, less dense organelles. nih.gov Furthermore, some studies have identified this compound-like immunoreactive material within the cell nucleus of certain cell types, such as embryonic stem cells, which suggests potential for non-traditional, intracellular signaling roles. ahajournals.org
Kappa Opioid Receptor (KOR) Interactions and Activation by this compound
This compound is recognized as a key endogenous ligand for the Kappa Opioid Receptor (KOR). Its interaction with KOR is central to its physiological effects.
Ligand Binding Affinity and Selectivity for KOR Subtypes
Dynorphins, including this compound, generally exhibit the highest binding affinity for KOR compared to mu (MOR) and delta (DOR) opioid receptors frontiersin.org. While Dynorphin A (DynA) and Big Dynorphin show similar binding affinities to human KOR (hKOR) that are higher than this compound, DynA demonstrates greater selectivity for hKOR over hMOR, hDOR, and opioid receptor-like receptor 1 (hORL1) than Big Dynorphin. This compound, in contrast, displays low selectivity across these receptors nih.gov. Studies indicate that Dynorphin A(1-17) and this compound(1-13) activate KOR to similar extents on the cell surface elifesciences.org. However, specific amino acid substitutions in this compound variants have been shown to increase selectivity for KOR over MOR and DOR, achieved by reducing affinity or potency at MOR and DOR, rather than increasing affinity at KOR frontiersin.org. For instance, DynB_G3M/Q8H showed the highest selectivity for KOR over MOR, and DynB_L5S showed the highest selectivity for KOR over DOR frontiersin.org.
G-Protein Coupling and Downstream Signaling Pathways
Activation of KOR by this compound leads to the coupling with Gi/o G-proteins oup.comnih.gov. This coupling initiates downstream signaling cascades, primarily involving the inhibition of adenylyl cyclase, leading to decreased cyclic adenosine (B11128) monophosphate (cAMP) levels nih.gov. Additionally, KOR activation by this compound can lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels nih.gov. Studies comparing Dynorphin A and this compound suggest that while both peptides bind and activate KOR similarly on the cell surface, they can induce distinct post-endocytic fates of the receptor, potentially influencing sustained signaling elifesciences.orgnih.gov. Big Dynorphin, however, has been shown to activate G proteins through KOR with significantly greater potency, efficacy, and selectivity than other dynorphins, with no correlation observed between the rank order of potency for G protein activation and binding affinity for KOR nih.gov.
Beta-Arrestin Recruitment and G-Protein-Independent Signaling
In addition to G-protein coupling, KOR activation by this compound can also lead to the recruitment of β-arrestin proteins mdpi.compromega.com. This β-arrestin recruitment is a key mechanism for G-protein-independent signaling and plays a role in receptor desensitization and internalization mdpi.compromega.combiomolther.org. Dynorphins, including this compound, can activate the β-arrestin pathway, although the extent and specific downstream effects can vary frontiersin.org. Research indicates that while Dynorphin A promotes KOR degradation, this compound sorts KOR into the recycling pathway, suggesting differential impacts on sustained signaling and β-arrestin recruitment from intracellular compartments elifesciences.org.
Biased Agonism and Functional Selectivity of this compound at KOR
The concept of biased agonism, or functional selectivity, posits that different ligands can stabilize distinct receptor conformations, leading to preferential activation of specific signaling pathways over others mdpi.comnih.gov. This compound, like other dynorphins, can exhibit functional selectivity at KOR. Studies suggest that while G-protein pathways mediate antinociceptive and anti-pruritic effects, β-arrestin-dependent signaling may be linked to adverse effects like dysphoria and sedation mdpi.comnih.govmdpi.com. Some this compound variants have been investigated for their functional selectivity, aiming to separate therapeutic effects from side effects frontiersin.org. Research has shown that Dynorphin A and this compound can fine-tune signaling by regulating the spatiotemporal profile of KOR signaling, with this compound predominantly localizing KOR to recycling endosomes elifesciences.orgnih.gov.
Interactions of this compound with Other Opioid Receptors
While this compound's primary interaction is with KOR, it also shows affinity for other opioid receptor subtypes, though typically with lower potency and selectivity.
Mu Opioid Receptor (MOR) Affinity and Activity
Dynorphins, including this compound, bind to Mu Opioid Receptors (MOR) with lower affinity than to KOR frontiersin.orgguidetopharmacology.org. Studies have shown that this compound can activate the β-arrestin pathway at MOR, similar to its action at KOR frontiersin.org. However, specific research on this compound's direct affinity and activity at MOR is less detailed compared to its KOR interactions. Generally, dynorphin peptides are considered promiscuous agonists, capable of activating multiple opioid receptor types, including MOR and DOR, in addition to KOR nih.gov. For example, DynA(1-17) has been shown to activate expressed KOR, MOR, DOR, and opioid receptor-like receptors (ORL1) nih.gov. While this compound exhibits low selectivity across opioid receptors, specific modifications to the peptide sequence have been explored to enhance its selectivity for KOR over MOR and DOR by reducing its affinity for the latter two frontiersin.org.
Delta Opioid Receptor (DOR) Affinity and Activity
This compound, while primarily known for its high affinity and selectivity for the kappa opioid receptor (KOR), also interacts with the delta opioid receptor (DOR) and the mu opioid receptor (MOR), albeit with lower affinity. Studies indicate that this compound binds to the DOR with nanomolar affinity. For instance, in studies using cloned human opioid receptors, this compound demonstrated a binding affinity (Ki) of 0.72 ± 0.18 nM for the KOR, while its affinity for the DOR was significantly lower, with a Ki value of 112-fold less than its KOR affinity, suggesting a relative affinity in the nanomolar range for DOR. nih.govfrontiersin.org. This compound exhibits selectivity for KOR over DOR, with a selectivity ratio of 112-fold in cloned human receptors. frontiersin.org. While Dynorphin A is generally more selective for KOR over DOR than this compound, both peptides show affinity for DOR. wikipedia.org. Functional studies have also indicated that this compound can activate the DOR, though its potency and efficacy at this receptor are generally less pronounced compared to its effects at KOR. frontiersin.orgmdpi.com.
Receptor Pharmacology of Dynorphin B
Delta Opioid Receptor (DOR) Affinity and Activity
Dynorphin (B1627789) B, while primarily known for its high affinity and selectivity for the kappa opioid receptor (KOR), also interacts with the delta opioid receptor (DOR) and the mu opioid receptor (MOR), albeit with lower affinity. Studies indicate that Dynorphin B binds to the DOR with nanomolar affinity. For instance, in studies using cloned human opioid receptors, this compound demonstrated a binding affinity (Ki) of 0.72 ± 0.18 nM for the KOR, while its affinity for the DOR was significantly lower, with a Ki value of 112-fold less than its KOR affinity, suggesting a relative affinity in the nanomolar range for DOR. nih.govfrontiersin.org. This compound exhibits selectivity for KOR over DOR, with a selectivity ratio of 112-fold in cloned human receptors. frontiersin.org. While Dynorphin A is generally more selective for KOR over DOR than this compound, both peptides show affinity for DOR. wikipedia.org. Functional studies have also indicated that this compound can activate the DOR, though its potency and efficacy at this receptor are generally less pronounced compared to its effects at KOR. frontiersin.orgmdpi.com.
Cellular and Intracellular Mechanisms of Dynorphin B Action
Intracellular Signaling Cascades Mediated by Dynorphin (B1627789) B
Upon binding to the KOR, Dynorphin B initiates a series of intracellular events that modulate cellular activity. These events are primarily mediated through the coupling of KOR to G proteins, particularly the Gi/o family.
Activation of the KOR by this compound leads to the activation of Gi/o proteins. nih.govnih.govresearchgate.netfrontiersin.org The α-subunit of these G proteins then inhibits adenylate cyclase (AC), a key enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.govmdpi.comnih.gov This inhibition results in a significant decrease in intracellular cAMP levels. nih.govmdpi.com The reduction in cAMP can subsequently affect downstream effectors, such as Protein Kinase A (PKA), thereby altering various cellular processes. frontiersin.orgbiologists.com
| Signaling Molecule | Effect of this compound on Kappa Opioid Receptor (KOR) Activation | Downstream Consequence |
| Adenylate Cyclase | Inhibition | Decreased cAMP production |
| Cyclic AMP (cAMP) | Reduction in intracellular levels | Modulation of PKA activity and other pathways |
The activation of KOR by this compound also involves the dissociation of G protein βγ (Gβγ) subunits from the Gαi/o complex. nih.govmdpi.com These liberated Gβγ subunits play a crucial role in modulating the activity of voltage-dependent calcium channels (VGCCs). nih.govfrontiersin.orgphysiology.orgnih.gov Specifically, this compound-mediated KOR activation leads to the inhibition of N-type VGCCs, and potentially P- and Q-type channels. frontiersin.orgphysiology.orgnih.gov This inhibition of calcium influx into presynaptic terminals directly impacts the machinery responsible for neurotransmitter release, leading to a reduction in the exocytosis of neurotransmitters. frontiersin.orgmdpi.comphysiology.orgnih.govphysiology.org
| Ion Channel Type | Effect of this compound on KOR Activation | Impact on Calcium Influx | Consequence for Neurotransmitter Release |
| N-type VGCCs | Inhibition | Reduced | Decreased |
| P/Q-type VGCCs (potential) | Inhibition | Reduced | Decreased |
Beyond the canonical Gi/o-mediated signaling, KOR activation by this compound can also trigger the activation of mitogen-activated protein kinase (MAPK) pathways. nih.govnih.govresearchgate.netfrontiersin.org Research has specifically implicated p38 MAPK in the signaling cascade downstream of KOR activation by this compound. nih.govnih.govnih.govjneurosci.orgnih.govresearchgate.netwgtn.ac.nz This activation often requires the recruitment of β-arrestins, which is itself dependent on the prior phosphorylation of the KOR by G-protein-coupled receptor kinases (GRKs). nih.govjneurosci.orgnih.govresearchgate.net Activation of p38 MAPK can influence a wide range of cellular functions, including gene expression, cell survival, and synaptic plasticity. nih.govnih.govnih.govjneurosci.org
| Pathway Activated | Mechanism Involved | Cellular Processes Influenced |
| p38 MAPK | GRK phosphorylation of KOR, β-arrestin recruitment | Gene expression, cell survival, plasticity |
| ERK1/2 | G protein-mediated (early phase), β-arrestin-mediated (late phase) | Cell proliferation, gene regulation |
This compound signaling is also associated with the activation of Protein Kinase C (PKC). frontiersin.orgahajournals.orgnih.govahajournals.org Studies have demonstrated that this compound can induce PKC activation through cell surface KORs, leading to complex patterns of PKC isozyme redistribution within the cell. ahajournals.orgnih.govahajournals.org Notably, this compound has been shown to directly activate nuclear PKC, enhancing nuclear PKC activity and subsequently influencing gene transcription, such as that of cardiac lineage-promoting genes. ahajournals.orgnih.gov The activity and localization of PKC isoforms are further modulated by factors like reactive oxygen species (ROS) and specific intracellular anchoring proteins (RACKs). mdpi.comsigmaaldrich.com
| Target of this compound Action | Observed Effect | Significance |
| Nuclear PKC activity | Increased activation and phosphorylation of MARCKS peptide | Priming of transcription for cardiogenic genes (e.g., GATA-4, Nkx-2.5) |
| PKC isozyme localization | Complex subcellular redistribution, including translocation to the nucleus | Potential for compartment-specific signaling and regulation of cellular processes |
| PKC activation | Linked to ROS modulation and interaction with RACKs | Broad implications for cell proliferation, gene expression, differentiation, and apoptosis |
Receptor Trafficking and Endosomal Dynamics Induced by this compound
The fate of the KOR after activation by this compound is critical in determining the duration and location of its signaling. This compound influences KOR trafficking in a manner distinct from other dynorphin peptides.
Following this compound binding and KOR activation, the receptor undergoes internalization from the cell surface via clathrin- and dynamin-dependent pathways. nih.govnih.govelifesciences.org A key distinction in this compound's action is its propensity to direct the internalized KOR towards rapid recycling back to the plasma membrane. nih.govelifesciences.orgumich.edubiorxiv.org This recycling process is primarily mediated through Rab11-positive endosomal compartments. nih.govelifesciences.orgumich.edu In contrast, related dynorphin peptides, such as Dynorphin A, tend to promote the lysosomal degradation of KOR, often involving localization to late endosomes and Rab7 compartments. nih.govelifesciences.orgumich.edubiorxiv.org This differential trafficking means that this compound-activated KOR primarily signals from the cell surface, whereas Dynorphin A-activated KOR may also signal from intracellular compartments, leading to sustained signaling. nih.govelifesciences.orgumich.edu
| Dynorphin Peptide | KOR Localization Post-Internalization | KOR Fate | Intracellular Signaling |
| This compound | Rab11-positive recycling endosomes | Recycling | Minimal/None |
| Dynorphin A | Rab7-positive late endosomes/lysosomes | Degradation | Sustained |
Compound List:
this compound
Kappa Opioid Receptor (KOR)
Adenylate Cyclase (AC)
Cyclic Adenosine Monophosphate (cAMP)
Voltage-Dependent Calcium Channels (VGCCs)
Mitogen-Activated Protein Kinase (MAPK)
p38 MAPK
Protein Kinase C (PKC)
G protein-coupled receptor (GPCR)
Gαi/o subunits
Gβγ subunits
Protein Kinase A (PKA)
Rab11
Rab7
Rab5
Lysosomes
Late endosomes
G-protein-coupled receptor kinase (GRK)
β-arrestin
Signaling from Intracellular Compartments
Beyond initial activation at the cell surface, G protein-coupled receptors (GPCRs), including the Kappa Opioid Receptor (KOR), can continue to signal from various intracellular compartments following internalization nih.govelifesciences.orgbiorxiv.orgumich.edu. This post-endocytic signaling is emerging as a critical determinant of the receptor's downstream effects, offering a layer of specificity to peptide-receptor interactions.
While some studies suggest that certain dynorphin peptides, like Dynorphin A, can translocate across the plasma membrane and associate with the endoplasmic reticulum nih.gov, this compound's primary role in intracellular compartment signaling appears to be mediated through its influence on KOR trafficking and localization within endosomal pathways nih.govelifesciences.orgbiorxiv.orgumich.edu.
Nuclear Opioid Receptor Signaling of this compound
A significant area of research has revealed the presence and functional activity of opioid receptors within the cell nucleus, and this compound acts as a key agonist in this context ahajournals.orgnih.govahajournals.orgnih.gov. Studies have identified opioid-binding sites within isolated nuclei from various cell types, including embryonic stem (ES) cells and myocardial cells ahajournals.orgnih.gov. These nuclear opioid receptors are coupled to intracellular signaling cascades that can directly influence nuclear functions, such as gene transcription ahajournals.orgnih.govahajournals.orgnih.gov.
This compound, when directly applied to isolated nuclei, has been shown to activate these nuclear opioid receptors in a time- and dose-dependent manner ahajournals.orgnih.gov. This activation triggers downstream signaling events, notably the activation of nuclear Protein Kinase C (PKC) ahajournals.orgnih.govahajournals.orgnih.gov. The activity of nuclear PKC is essential for this compound's effects on gene transcription, as inhibition of nuclear PKC abolishes these responses ahajournals.orgnih.govahajournals.org. This suggests a direct role for this compound in modulating nuclear processes via specific nuclear opioid receptor signaling pathways.
Regulation of Gene Transcription and Expression
The nuclear signaling initiated by this compound has direct consequences on gene transcription and expression, particularly in the context of cellular differentiation and gene regulation. In embryonic stem (ES) cells, this compound has been demonstrated to activate the transcription of key cardiac lineage-promoting genes, specifically GATA-4 and Nkx-2.5 ahajournals.orgnih.gov. This activation occurs in a dose-dependent manner, with effects observed at concentrations as low as 10⁻⁸ mol/L and reaching a maximum between 0.5 and 1.0 μmol/L ahajournals.org.
Furthermore, this compound exposure to isolated nuclei also enhances the transcription rate of the prodynorphin gene itself, suggesting a potential feed-forward mechanism where the peptide can stimulate the expression of its own precursor ahajournals.orgnih.govnih.gov. These nuclear transcriptional responses are stereospecific and are abolished by selective opioid receptor antagonists, confirming the involvement of specific opioid receptor binding within the nucleus ahajournals.orgnih.gov. The mechanism involves nuclear PKC activation, which phosphorylates substrates like the MARCKS peptide, priming the transcription of these target genes ahajournals.orgahajournals.org.
In myocardial cells, this compound has also been shown to increase opioid peptide gene transcription, mediated by nuclear PKC activation nih.gov. This indicates that this compound's influence on gene expression is not limited to developmental contexts but also extends to the regulation of gene expression in differentiated tissues, potentially playing an intracrine role in the regulation of gene transcription under both normal and pathological conditions nih.gov.
Data Tables
Table 1: Differential Kappa Opioid Receptor (KOR) Trafficking and Signaling by Dynorphin A and this compound
| Feature | This compound (Dyn B) | Dynorphin A (Dyn A) | Reference(s) |
| KOR Localization Post-Internalization | Predominantly Rab11 recycling endosomes | Predominantly late endosomes/lysosomes | nih.govelifesciences.orgbiorxiv.orgumich.edu |
| KOR Post-Endocytic Fate | Receptor recycling | Receptor degradation | nih.govelifesciences.orgbiorxiv.orgumich.edu |
| Signaling from Degradative Compartments (Lysosomes) | Not observed | Active conformation, sustained signaling | nih.govelifesciences.org |
| cAMP Signaling from Intracellular Compartments | Not observed (in comparison to Dyn A) | Observed | nih.govelifesciences.org |
Table 2: Genes Regulated by this compound via Nuclear Opioid Receptor Signaling
| Gene Target | Cellular Context | Effect of this compound | Mechanism | Reference(s) |
| GATA-4 | Isolated embryonic stem (ES) cell nuclei | Activated transcription | Nuclear KOR, Nuclear PKC activation | ahajournals.orgnih.govahajournals.org |
| Nkx-2.5 | Isolated embryonic stem (ES) cell nuclei | Activated transcription | Nuclear KOR, Nuclear PKC activation | ahajournals.orgnih.govahajournals.org |
| Prodynorphin | Isolated embryonic stem (ES) cell nuclei; Myocardial nuclei | Enhanced transcription rate | Nuclear KOR, Nuclear PKC activation | ahajournals.orgnih.govnih.gov |
Compound Name List
this compound
Dynorphin A
Kappa Opioid Receptor (KOR)
U-50,488H
GATA-4
Nkx-2.5
Prodynorphin
Protein Kinase C (PKC)
Rab11
Rab5
Rab7
EEA1
Lamp1
MARCKS peptide
Big dynorphin
α/β-neo-endorphin
Naloxone
Structure Activity Relationships and Peptide Engineering of Dynorphin B
Amino Acid Sequence and Critical Residues for Activity
The primary structure of dynorphin (B1627789) B is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr. wikipedia.org Like other dynorphins, it is derived from the precursor protein prodynorphin. wikipedia.org Structure-activity relationship (SAR) studies, particularly through methods like alanine (B10760859) scanning, have identified several key amino acid residues that are critical for its interaction with opioid receptors. ku.eduresearchgate.net
Role of N-Terminal Tyrosine (Tyr1) and Phenylalanine (Phe4)
The N-terminal region of dynorphin B, often referred to as the "message" sequence, is essential for its opioid activity. ku.edu The N-terminal tyrosine (Tyr1) is considered indispensable for the opioid activity of dynorphins. nih.govau.dk Its aromatic ring and hydroxyl group are crucial for binding to opioid receptors. nih.govbiorxiv.org Removal of this residue leads to a loss of biological activity. pnas.org
Similarly, the phenylalanine residue at position 4 (Phe4) is critical for both opioid receptor affinity and agonist potency at the kappa-opioid receptor (KOR). ku.edunih.gov Alanine substitution at this position results in a significant decrease in binding affinity for all three major opioid receptor types (mu, delta, and kappa). ku.edu Studies on dynorphin A analogues have shown that the spatial orientation of the aromatic ring of Phe4 is important for receptor affinity and selectivity. nih.govacs.org
Contribution of Basic Residues (Arg6, Arg7, Lys10)
The C-terminal portion of this compound contains a cluster of basic amino acid residues that play a significant role in its pharmacological profile. ku.edu The arginine residues at positions 6 (Arg6) and 7 (Arg7) are important for KOR affinity and agonist potency. ku.edunih.gov These residues are thought to form salt bridges with acidic residues in the extracellular loops of the KOR, contributing to the peptide's selectivity. frontiersin.org
Design and Characterization of this compound Analogues
The knowledge gained from SAR studies has been instrumental in the rational design of this compound analogues with modified properties. frontiersin.org These modifications aim to enhance therapeutic potential by improving receptor selectivity and potency, as well as metabolic stability. frontiersin.orgnih.gov
Naturally Occurring Amino Acid Substitutions and Their Functional Impact
Recent research has explored the impact of substituting naturally occurring amino acids in the this compound sequence. frontiersin.org This approach is particularly relevant for gene therapy applications where modifications are limited to the 20 proteinogenic amino acids. nih.gov
A study investigating a series of this compound variants with single or double amino acid substitutions revealed that certain changes could increase selectivity for the KOR over mu-opioid (MOR) and delta-opioid (DOR) receptors. researchgate.net For example, the variant DynB_L5S showed the highest selectivity for KOR over DOR, while DynB_G3M/Q8H had the highest selectivity over MOR. researchgate.net Interestingly, this increased selectivity was often due to a loss of affinity or potency at MOR and DOR, rather than an enhancement at KOR. researchgate.net This suggests that residues at positions 3, 5, and 8 are more critical for binding and activation of MOR and DOR than KOR. researchgate.net
The study also found that some substitutions, such as those involving glycine (B1666218) at position 3, resulted in partial agonism. frontiersin.orgresearchgate.net These findings underscore that increased binding affinity does not always translate to higher potency or efficacy, highlighting the complexity of agonist-receptor interactions. nih.gov
Enhancing Receptor Selectivity and Potency through Peptide Modifications
Various peptide modifications have been employed to enhance the receptor selectivity and potency of dynorphin analogues. These include:
Alanine Scanning: Systematically replacing each non-glycine residue with alanine has been a valuable tool to identify critical residues for activity, as discussed in section 5.1. ku.eduresearchgate.net
Incorporation of Unnatural Amino Acids: Introducing non-naturally occurring amino acids can confer unique properties. For instance, substituting Proline at position 3 in dynorphin A has led to analogues with significantly increased KOR selectivity. acs.org
Cyclization: Introducing cyclic constraints, such as lactam bridges, can stabilize specific conformations. Cyclization between residues at different positions in dynorphin A has resulted in analogues with altered receptor selectivity, sometimes favoring mu-opioid receptors. acs.org
Peptide Bond Isosteres: Replacing a peptide bond with a non-hydrolyzable isostere, such as a CH2NH linkage, can improve metabolic stability. This modification in dynorphin A analogues has produced compounds with high KOR affinity and selectivity. cdnsciencepub.com
These peptide engineering strategies have led to the development of potent and selective KOR ligands, including both agonists and antagonists, which are valuable pharmacological tools for studying the kappa opioid system. researchgate.net
Interactive Data Table: Impact of Alanine Substitutions on this compound Amide Activity
| Analogue | KOR Binding Affinity (Ki, nM) | Fold Decrease vs. Dyn B | MOR Binding Affinity (Ki, nM) | Fold Decrease vs. Dyn B | DOR Binding Affinity (Ki, nM) | Fold Decrease vs. Dyn B | KOR Agonist Potency (EC50, nM) | Fold Decrease vs. Dyn B |
| Dyn B amide | 0.23 ± 0.03 | - | 3.5 ± 0.5 | - | 19 ± 2 | - | 0.8 ± 0.1 | - |
| [Ala1]Dyn B amide | >10000 | >43000 | >10000 | >2800 | >10000 | >520 | >10000 | >12500 |
| [Ala4]Dyn B amide | 1000 ± 200 | 4300 | 450 ± 60 | 130 | >10000 | >520 | >10000 | >12500 |
| [Ala6]Dyn B amide | 1.6 ± 0.2 | 7 | 12 ± 1 | 3.4 | 110 ± 10 | 5.8 | 12 ± 2 | 15 |
| [Ala7]Dyn B amide | 3.0 ± 0.4 | 13 | 11 ± 1 | 3.1 | 180 ± 20 | 9.5 | 20 ± 3 | 25 |
| [Ala10]Dyn B amide | 1.2 ± 0.1 | 5.2 | 10 ± 1 | 2.9 | 120 ± 10 | 6.3 | 0.9 ± 0.1 | 1.1 |
Data adapted from an alanine scan of this compound amide. ku.edu
Interactive Data Table: Pharmacological Profile of Selected Naturally Substituted this compound Variants
| Peptide | KOR Binding Affinity (Ki, nM) | MOR Binding Affinity (Ki, nM) | DOR Binding Affinity (Ki, nM) | KOR/MOR Selectivity | KOR/DOR Selectivity | KOR Agonist Potency (EC50, nM) | KOR Efficacy (Emax, %) |
| DynB | 0.4 | 11.2 | 22.8 | 28 | 57 | 1.3 | 100 |
| DynB_L5S | 0.5 | 16.5 | 162.8 | 33 | 326 | 1.5 | 102 |
| DynB_G3A/Q8A | 0.4 | 10.3 | 48.6 | 26 | 122 | 2.5 | 102 |
| DynB_G3M | 0.7 | 45.4 | 100.8 | 65 | 144 | 1.3 | 77 |
| DynB_G3M/Q8H | 0.6 | 131.7 | 64.9 | 220 | 108 | 1.1 | 82 |
Data adapted from a study on this compound variants with naturally occurring amino acid substitutions. frontiersin.org
Physiological and Neuromodulatory Roles of Dynorphin B in Preclinical Models
Neurotransmission Modulation and Synaptic Plasticity
Dynorphin (B1627789) B, acting primarily through the kappa-opioid receptor (KOR), is a potent modulator of neurotransmission and synaptic plasticity in various brain regions. nih.govnih.govnih.gov Preclinical studies have demonstrated that Dynorphin B generally exerts an inhibitory effect on neurotransmitter release. nih.gov
In the hippocampus, endogenous dynorphins have been shown to inhibit excitatory neurotransmission. nih.gov This inhibitory action is thought to provide a negative feedback mechanism to control neuronal excitability. nih.gov Studies using hippocampal slice preparations have revealed that dynorphins can act as retrograde messengers, being released from postsynaptic neurons to inhibit presynaptic glutamate release. nih.gov
Furthermore, the dynorphin/KOR system is critically involved in synaptic plasticity, the cellular basis for learning and memory. nih.govyoutube.com It has been shown to modulate long-term potentiation (LTP) and long-term depression (LTD), two key forms of synaptic plasticity. nih.gov In the striatum, a brain region crucial for motor learning and reward, dynorphin selectively suppresses LTP in direct-pathway spiny projection neurons (dSPNs). nih.gov This modulation of corticostriatal plasticity is fundamental for motor learning and action selection. nih.gov
| Brain Region | Effect of this compound/KOR Activation | Neurotransmitter System Affected | Impact on Synaptic Plasticity |
| Hippocampus | Inhibition of excitatory neurotransmission nih.gov | Glutamate nih.gov | Blockade of LTP induction nih.gov |
| Striatum | Suppression of LTP in dSPNs nih.gov | Dopamine, Glutamate nih.govnih.gov | Modulation of corticostriatal plasticity nih.gov |
| Ventral Pallidum | Suppression of GABA neurotransmission jneurosci.org | GABA jneurosci.org | Postsynaptic modulation jneurosci.org |
Pain Perception and Nociception Pathways
The role of this compound in pain perception is complex, with studies revealing both pro-nociceptive and anti-nociceptive effects depending on the context and location of action. The dynorphin/KOR system is distributed throughout key areas of the ascending and descending pain pathways. nih.gov
In the spinal cord, activation of KORs is generally associated with antinociception. nih.gov However, at higher concentrations, dynorphins can also produce pro-nociceptive effects, potentially through mechanisms involving the N-methyl-D-aspartate (NMDA) receptor and bradykinin receptors. nih.gov This dual role highlights the intricate nature of dynorphin signaling in pain modulation.
Preclinical models of chronic pain, including inflammatory and neuropathic pain, have shown alterations in the dynorphin system. nih.govnih.gov For instance, increased dynorphin expression has been observed in the spinal cord and brain regions like the amygdala and nucleus accumbens following nerve injury and inflammation. nih.gov This suggests a role for the dynorphin system in the development and maintenance of chronic pain states. researchgate.net
| Condition | Model | Observed Effect of Dynorphin System | Reference |
| Acute Pain | Chemical and thermal stimuli in mice | Antinociceptive effects of KOR blockade | nih.gov |
| Inflammatory Pain | Freund's adjuvant injection in rats | Increased dynorphin mRNA and peptide in spinal cord neurons | researchgate.net |
| Neuropathic Pain | Sciatic nerve injury | Elevated dynorphin and KOR gene expression in the nucleus accumbens | nih.gov |
Mood Regulation and Affective States
The dynorphin/KOR system is a critical regulator of mood and affective states, with its activation generally associated with negative affective states like dysphoria, anhedonia, and depression-like behaviors in preclinical models. nih.govnih.gov The system is densely expressed in limbic brain areas involved in emotion regulation, including the amygdala, nucleus accumbens, and prefrontal cortex. nih.gov
Chronic stress, a major risk factor for depressive disorders, has been shown to upregulate the dynorphin/KOR system. nih.govnih.gov In models of chronic social defeat stress, mice exhibit increased expression of dynorphin A in the amygdala, and antagonism of KORs in this region blocks the development of depressive-like behaviors. nih.gov These findings suggest that the dynorphin/KOR system in the amygdala is a key mediator of stress-induced negative affective states. nih.govresearchgate.net
The aversive effects of KOR activation are thought to be mediated, in part, by the inhibition of dopamine release in the mesolimbic reward pathway. nih.gov By reducing dopamine signaling, dynorphin can diminish the rewarding properties of natural stimuli and contribute to a state of anhedonia. nih.govwikipedia.org
Stress Response and Neuroadaptations
This compound plays a pivotal role in the physiological and behavioral responses to stress. nih.gov Stressful stimuli trigger the release of dynorphins in various brain regions, leading to the activation of KORs. nih.govnih.gov This activation contributes to many of the aversive effects of stress. nih.gov
Acute stress-induced activation of the dynorphin/KOR system can lead to rapid changes in neuronal function and behavior. nih.gov In the long term, chronic or uncontrollable stress can lead to persistent neuroadaptations in the dynorphin system, contributing to the development of stress-related psychiatric disorders. nih.govfrontiersin.org These adaptations can include increased expression of prodynorphin and enhanced KOR signaling. nih.gov
Preclinical studies have shown that pharmacological blockade of KORs can prevent or reverse the behavioral deficits induced by chronic stress. nih.govutexas.edu This highlights the potential of targeting the dynorphin/KOR system as a therapeutic strategy for stress-related disorders.
Learning and Memory Processes
The influence of this compound on learning and memory is multifaceted, with evidence suggesting both enhancing and impairing effects depending on the specific cognitive process and brain region involved. nih.govresearchgate.net The dynorphin/KOR system is present in brain areas crucial for learning and memory, such as the hippocampus and amygdala. nih.gov
Some studies suggest that dynorphin signaling can impair certain forms of learning and memory. For example, in a rat model of binge-like alcohol exposure, upregulated dynorphins in the hippocampus were linked to impairments in spatial learning and memory. researchgate.net Conversely, other research indicates that dynorphin signaling is necessary for specific learning processes, such as the extinction of contextual fear memories. nih.gov Mice lacking dynorphin show impaired extinction of fear, suggesting that dynorphin is required for this form of safety learning. nih.gov
The paradoxical effects of dynorphin on cognition may be related to its role in modulating attention and filtering out memories unrelated to stressful situations. nih.gov
Neuroendocrine Regulation and Hormonal Balance
This compound is an important modulator of neuroendocrine function, particularly within the hypothalamic-pituitary-adrenal (HPA) axis and the reproductive axis. nih.govnih.gov Neurons in the paraventricular and supraoptic nuclei of the hypothalamus, key sites for neuroendocrine control, contain high levels of prodynorphin. nih.gov
Activation of the dynorphin/KOR system can stimulate the HPA axis, leading to the release of stress hormones. frontiersin.org In the context of reproduction, dynorphin is involved in mediating the negative feedback effects of progesterone on gonadotropin-releasing hormone (GnRH) secretion. nih.govoup.com In ewes, dynorphin neurons are thought to directly inhibit GnRH neurons in the hypothalamus, thereby regulating the pulsatility of luteinizing hormone (LH) release. oup.com This inhibitory tone is crucial for the normal functioning of the female reproductive cycle. frontiersin.org
Role in Immunity and Inflammatory Responses
The dynorphin system also plays a role in modulating immune function and inflammatory responses. nih.govnih.gov Immune cells express kappa-opioid receptors, indicating that they are direct targets for dynorphin peptides. nih.gov The interaction between the nervous and immune systems is partly mediated by such neuropeptides. nih.gov
Preclinical studies have shown that dynorphins can influence the activity of various immune cells, including macrophages and lymphocytes. nih.gov For instance, dynorphins can modulate macrophage-mediated cytotoxicity. nih.gov In the context of inflammation, dynorphin levels can be altered. For example, in models of cardiac injury, inflammation can lead to an increase in the synthesis and release of dynorphins, which in turn may have cardioprotective effects. nih.gov
However, the precise role of dynorphin in immunity is complex and can be either pro-inflammatory or anti-inflammatory depending on the specific context and cell type involved. frontiersin.orgharvard.edu
Developmental Roles and Cardiogenesis
Recent preclinical research has illuminated the significant role of the endogenous opioid peptide this compound in the early stages of heart development, a process known as cardiogenesis. Studies utilizing embryonic stem (ES) cells and pluripotent embryonal carcinoma cells have demonstrated that this compound, a product of the prodynorphin gene, is a key signaling molecule that helps initiate the transformation of undifferentiated stem cells into cardiac muscle cells. ahajournals.orgahajournals.org This process appears to be orchestrated through both autocrine and intracrine signaling pathways, involving receptors on the cell surface and within the cell nucleus. ahajournals.orgahajournals.org
In preclinical models using P19 embryonal pluripotent stem cells, the expression of the prodynorphin gene and the subsequent synthesis and secretion of this compound were found to be critical early events in cardiac differentiation. ahajournals.org When these cells were exposed to this compound, it triggered the expression of GATA-4 and Nkx-2.5, two transcription factors that are essential for promoting the cardiac lineage. ahajournals.orgnih.gov This induction led to the appearance of markers for cardiac differentiation, such as α-myosin heavy chain and myosin light chain-2V. ahajournals.org Conversely, blocking the expression of the prodynorphin gene or antagonizing opioid receptors inhibited chemically-induced cardiogenesis, suggesting that this opioid-driven pathway is a fundamental component of heart development. ahajournals.org
Further investigations using GTR1 embryonic stem cells have revealed a more detailed molecular mechanism. ahajournals.orgnih.gov this compound was found to act not only on cell surface receptors but also intracellularly on opioid receptors located within the cell nucleus. ahajournals.orgnih.gov The binding of this compound to these nuclear kappa-opioid receptors (KORs) initiates a signaling cascade. nih.govnih.gov This cascade involves the activation of nuclear protein kinase C (PKC), which in turn leads to the transcription of the cardiogenic genes GATA-4 and Nkx-2.5. ahajournals.orgnih.gov
Interestingly, the activation of this pathway creates a positive feedback loop; exposure of the cell nuclei to this compound was also shown to enhance the transcription of the prodynorphin gene itself. ahajournals.orgahajournals.orgnih.gov This suggests a self-amplifying mechanism that reinforces the commitment of embryonic cells to a cardiac fate. ahajournals.org The presence of KORs has been identified in the nuclei and sarcoplasmic reticulum of cardiomyocytes, and their expression is elevated during the differentiation of mouse embryonic stem cells. nih.gov This body of evidence from preclinical models strongly indicates that this compound is an important endogenous factor that primes and promotes the genetic program of cardiogenesis. ahajournals.orgahajournals.orgnih.gov
Research Findings on this compound in Cardiogenesis
| Preclinical Model | Key Findings | Proposed Mechanism of Action |
|---|---|---|
| P19 Embryonal Carcinoma Cells | This compound exposure initiated the expression of cardiogenic genes (GATA-4, Nkx-2.5) and cardiac-specific proteins (α-myosin heavy chain). ahajournals.org Inhibition of prodynorphin gene expression blocked cardiogenesis. ahajournals.org | This compound acts as an autocrine primer for the cardiac differentiation program. ahajournals.org |
| GTR1 Embryonic Stem (ES) Cells | This compound was detected within the cells and its levels increased as cells differentiated into cardiomyocytes. ahajournals.org Opioid binding sites were identified in the nuclei of ES cells. nih.gov | This compound may act intracellularly to promote cardiogenesis. ahajournals.org |
| Isolated Nuclei from GTR1 ES Cells | Direct exposure of nuclei to this compound activated the transcription of GATA-4 and Nkx-2.5. ahajournals.orgnih.gov This effect was mediated by nuclear kappa-opioid receptors and required the activation of nuclear Protein Kinase C (PKC). ahajournals.orgnih.gov | An intracrine signaling pathway where this compound directly activates a nuclear endorphinergic system to initiate the genetic program for myocardial differentiation. ahajournals.org |
| Isolated Nuclei from GTR1 ES Cells | Nuclear exposure to this compound also increased the transcription rate of the prodynorphin gene itself. ahajournals.orgnih.gov | A feed-forward stimulation loop where this compound enhances its own coding gene's expression at the nuclear level, reinforcing the cardiogenic induction. ahajournals.orgahajournals.org |
Pathophysiological Involvement of Dynorphin B in Neurological Disorders Preclinical Models
Substance Use Disorders and Addiction Neurobiology
The dynorphin (B1627789)/KOR system is fundamentally involved in the neurobiology of addiction. nih.gov Its role is particularly prominent in the negative emotional states that characterize withdrawal and drive compulsive drug-seeking behavior. frontiersin.orgnih.gov This system is often described as an "anti-reward" system, as its activation generally produces dysphoria and anhedonia, counteracting the euphoric effects of drugs of abuse. frontiersin.orgnih.gov
During the cycle of addiction, repeated exposure to opioids leads to neuroadaptations in the brain's reward and stress systems. A key adaptation is the upregulation of the dynorphin/KOR system within the extended amygdala, including the nucleus accumbens. frontiersin.orgpsychiatryonline.org Acute intoxication with opioids can increase the production of dynorphin, which then acts via KORs to provide negative feedback on dopamine release. frontiersin.org
With the cessation of drug use, this now-sensitized dynorphin system becomes overactive, contributing significantly to the negative affective state of withdrawal, which includes dysphoria, anhedonia, and anxiety. frontiersin.orgnih.govnih.gov Preclinical studies show that opioid withdrawal markedly increases dynorphin gene expression in the nucleus accumbens. nih.gov This increase is thought to be a primary driver of the negative emotional symptoms that motivate relapse. nih.govnih.gov Pharmacological or genetic blockade of the dynorphin/KOR system in animal models has been shown to attenuate the somatic and motivational signs of opioid withdrawal. researchgate.netspringermedizin.de
| Brain Region | Role of Increased Dynorphin/KOR Activity | Behavioral Outcome |
| Nucleus Accumbens | Inhibits dopamine release; promotes dysphoria. nih.govfrontiersin.org | Anhedonia, negative affect, compulsive drug-seeking. nih.gov |
| Extended Amygdala | Mediates stress and negative emotional states. frontiersin.org | Anxiety, dysphoria, drives negative reinforcement. frontiersin.org |
| Ventral Tegmental Area (VTA) | Hyperpolarizes dopaminergic neurons, reducing dopamine release. frontiersin.org | Attenuation of reward signaling. |
This table summarizes the role of the dynorphin/KOR system in key brain regions implicated in the negative affective states of substance use disorders, based on preclinical research findings.
Similar to opioids, chronic alcohol exposure induces significant neuroplasticity in the dynorphin/KOR system. nih.govwsu.edu Preclinical research indicates that repeated, excessive alcohol consumption leads to an upregulation of this system, which is a critical factor in the transition to alcohol dependence. nih.govdntb.gov.ua This upregulated DYN/KOR system is thought to drive the negative reinforcement underlying compulsive drinking, where alcohol is consumed not for its rewarding effects, but to alleviate the negative emotional state of withdrawal. nih.govresearchgate.net
In alcohol-dependent rats, the dynorphin system becomes overactive, and this dysfunction is linked to excessive alcohol intake during withdrawal. wsu.edu The administration of KOR antagonists, such as nor-binaltorphimine (nor-BNI), has been shown to decrease excessive drinking specifically in alcohol-dependent rats, with little effect in non-dependent animals. nih.gov This highlights the specific role of the sensitized DYN/KOR system in the pathology of alcohol dependence. The increased activity of this system contributes to the dysphoria, anxiety, and depressive-like behaviors observed during alcohol withdrawal, creating a powerful motivation for continued consumption. nih.govwsu.edu
Dynorphin B in Vulnerability and Resilience to Addiction Trajectory
Preclinical studies suggest that this compound, as part of the broader dynorphin/kappa opioid receptor (KOR) system, plays a significant role in the negative affective states associated with addiction, influencing both vulnerability and resilience to substance use disorders. The dynorphin/KOR system is implicated in the "dark side" of addiction, where stress can worsen maladaptive responses to drugs and alcohol nih.gov.
Research indicates that the baseline levels of this compound in specific brain regions may correlate with a predisposition to substance use. For instance, mouse strains (C57BL/6j) that exhibit a high preference for ethanol (B145695) have been found to have lower baseline levels of this compound immunoreactivity in the prefrontal cortex, hippocampus, and striatum when compared to strains (DBA/2j) with a low preference for ethanol nih.gov. This suggests that lower innate this compound levels in these key brain areas might contribute to an increased vulnerability to alcohol addiction.
During the addiction cycle, particularly during withdrawal, there is an upregulation of the dynorphin system. This increase in dynorphin activity is thought to contribute to the negative emotional states, such as dysphoria and anhedonia, that drive compulsive drug-seeking behavior nih.govnih.gov. While much of the research has focused on the dynorphin system as a whole, the differential expression of this compound in vulnerable populations points to its specific role in the trajectory of addiction.
The table below summarizes the findings on this compound levels in a preclinical model of alcohol preference.
| Brain Region | C57BL/6j (High Ethanol Preference) | DBA/2j (Low Ethanol Preference) | Implication |
| Prefrontal Cortex | Lower this compound Levels | Higher this compound Levels | Vulnerability |
| Hippocampus | Lower this compound Levels | Higher this compound Levels | Vulnerability |
| Striatum | Lower this compound Levels | Higher this compound Levels | Vulnerability |
Movement Disorders: L-DOPA-Induced Dyskinesia in Parkinson's Disease Models
In preclinical models of Parkinson's disease, this compound has been strongly implicated in the development and severity of L-DOPA-induced dyskinesia (LID). A consistent finding in rodent models is the significant elevation of prodynorphin mRNA in the striatum of dyskinetic animals nih.govnih.gov. More specifically, imaging mass spectrometry has allowed for the direct measurement of dynorphin peptides, revealing a direct correlation between the levels of this compound and the severity of LID nih.govnih.govplos.org.
In a rat model of Parkinson's disease, animals exhibiting severe dyskinesia after chronic L-DOPA treatment showed significantly elevated levels of this compound in the dorsolateral striatum compared to animals with low dyskinesia and control groups nih.govnih.gov. Furthermore, the peak intensity of this compound in this region was found to be strongly and positively correlated with the cumulative dyskinesia score nih.govnih.gov.
Similar findings have been observed in the substantia nigra, a key brain region in the pathology of Parkinson's disease. In high-dyskinetic animals, this compound levels were significantly increased in the lateral part of the substantia nigra plos.org. The peak intensity of this compound in the substantia nigra also showed a positive correlation with the severity of dyskinesia plos.org. These findings suggest that the upregulation of this compound in the basal ganglia is a key neurochemical alteration associated with the motor complications of L-DOPA treatment.
The table below presents the correlation between this compound levels and L-DOPA-induced dyskinesia severity in a rat model of Parkinson's disease.
| Brain Region | Observation in High-Dyskinetic Animals | Correlation with Dyskinesia Severity |
| Dorsolateral Striatum | Elevated this compound Levels | Positive |
| Substantia Nigra (Lateral) | Elevated this compound Levels | Positive |
Epilepsy and Seizure Development
The dynorphin system is recognized as an endogenous modulator of neuronal excitability, with a general consensus that it possesses anticonvulsant properties nih.gov. In the context of epilepsy, low levels of dynorphins are associated with an increased susceptibility to the development of the disease nih.govfrontiersin.org. During seizures, the dynorphin pool in the hippocampus can be depleted due to prolonged, high-frequency neuronal stimulation frontiersin.org.
Preclinical studies utilizing animal models of temporal lobe epilepsy have provided direct evidence for the involvement of this compound in seizure control. In a mouse model of temporal lobe epilepsy, a gene therapy approach using an adeno-associated virus (AAV) vector to deliver preprodynorphin into the epileptogenic focus resulted in a significant increase in the levels of mature this compound in the dorsal hippocampus nih.gov. This replenishment of this compound was associated with a long-term suppression of seizures nih.gov.
Specifically, at 1.5 months after the AAV-preprodynorphin treatment, the content of mature this compound in the ipsilateral hippocampus of epileptic mice was significantly elevated compared to untreated epileptic mice nih.gov. This increase in this compound levels demonstrates its crucial role in mitigating seizure activity within the hippocampus.
The following table summarizes the findings on this compound content in the hippocampus of a mouse model of temporal lobe epilepsy following a gene therapy intervention.
| Treatment Group | Brain Region | Mature this compound Content | Outcome |
| Kainic Acid (Epileptic Model) | Ipsilateral Dorsal Hippocampus | Reduced | Increased Seizure Susceptibility |
| AAV-pDyn (Gene Therapy) | Ipsilateral Dorsal Hippocampus | Increased | Seizure Suppression |
Depression and Anxiety-Like Behaviors
This compound is implicated in the neurobiology of depression and anxiety, primarily through its role in the response to stress. Stress is a significant factor in the development of these disorders, and it has been shown to induce the release of dynorphins in limbic brain regions nih.gov.
In preclinical rodent models, exposure to stress has been demonstrated to alter the levels of this compound in brain regions critical for mood regulation. For instance, immobilization stress leads to an increase in the levels of both Dynorphin A and this compound in the hippocampus and nucleus accumbens of rats wikipedia.org. This suggests that this compound is a key mediator in the neurochemical response to stressful stimuli.
Conversely, interventions that reduce stress have been shown to affect this compound levels. In a study with mice, environmental enrichment, a method known to reduce stress and anxiety-like behaviors, resulted in significantly elevated levels of this compound taylorandfrancis.com. This finding suggests that higher levels of this compound under non-stressed conditions might contribute to resilience against depression and anxiety.
The table below outlines the changes in this compound levels in response to different stress conditions in preclinical models.
| Condition | Brain Region | Change in this compound Levels | Associated Behavioral State |
| Immobilization Stress | Hippocampus, Nucleus Accumbens | Increased | Stress Response |
| Environmental Enrichment (Stress Reduction) | Not Specified | Increased | Reduced Anxiety-like Behavior |
Neurotoxicity and Neuroprotection in CNS Injury Models
This compound, like other peptides derived from prodynorphin, exhibits a dual role in the context of central nervous system (CNS) injury, capable of mediating both neurotoxic and neuroprotective effects. This duality is largely dependent on the concentration of the peptide and the receptors it activates nih.govimrpress.com.
At physiological concentrations, dynorphins are generally considered neuroprotective, acting through kappa-opioid receptors nih.govimrpress.com. However, at substantially elevated levels, which can occur under pathological conditions, dynorphins can become excitotoxic. This toxicity is primarily mediated through non-opioid mechanisms, including interactions with glutamate receptors such as the NMDA receptor nih.govimrpress.com.
In a preclinical model of Alzheimer's disease, this compound demonstrated a neuroprotective effect. When human neuroblastoma cells were treated with amyloid β-peptide aggregates, a hallmark of Alzheimer's pathology, cell viability was significantly reduced. However, the co-incubation with this compound led to a significant increase in cell viability, suggesting a protective role against amyloid β-induced toxicity nih.gov.
This neuroprotective effect of this compound in a model of neurodegenerative disease highlights its potential therapeutic relevance in CNS injuries characterized by protein aggregation and neuronal cell death.
The following table summarizes the neuroprotective effect of this compound in an in vitro model of Alzheimer's disease.
| Cell Model | Treatment | Cell Viability | Effect of this compound |
| Human Neuroblastoma Cells | Amyloid β-peptide Aggregates | Reduced | Neuroprotective |
| Human Neuroblastoma Cells | Amyloid β-peptide Aggregates + this compound | Increased | Neuroprotective |
Analytical Methodologies and Research Approaches for Dynorphin B Studies
Peptide Detection and Quantification in Biological Samples
The precise measurement of Dynorphin (B1627789) B in biological samples is essential for elucidating its role in health and disease. Several advanced techniques have been developed and refined to achieve this, each offering unique advantages for different research questions.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Physiological Concentrations
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for quantifying peptides like Dynorphin B, particularly at low physiological concentrations. Dynorphins, in general, are present in biological fluids such as serum at very low levels, typically ranging from 0.16 pg/mL to 23.5 pg/mL ohiolink.educsuohio.edu. Earlier high-performance liquid chromatography (HPLC)-mass spectrometry techniques often lacked the necessary sensitivity for accurate dynorphin quantification ohiolink.educsuohio.edu.
To overcome these limitations, researchers have developed advanced LC-MS/MS assays. One such method involves the digestion of intact peptides using specific enzymes, like Lys-N, to produce fragments that are more amenable to sensitive detection by mass spectrometry and highly specific to this compound. This approach has demonstrated a significant increase in sensitivity, reportedly up to 800 times greater than previous HPLC-MS methods ohiolink.educsuohio.edu. LC-MS/MS has also been instrumental in studying the permeation of dynorphin fragments, such as Dyn A 1-6, across the blood-brain barrier, requiring minimal sample preparation nih.gov. This technique allows for the direct identification and quantification of this compound and its related peptides in various biological matrices, including brain tissue and blood nih.govplos.org.
Table 1: Physiological Concentrations of Dynorphins in Serum
| Peptide Class | Concentration Range (pg/mL) | Reference |
|---|
Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS) for Regional Distribution
Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS) is a powerful technique that enables the spatial mapping of molecular species directly within tissue sections, preserving critical information about their localization and distribution plos.orgmdpi.comucl.ac.ukresearchgate.netnih.govjst.go.jp. This method allows for an unbiased assessment of neuropeptide distribution without prior knowledge of the target molecules plos.orgucl.ac.uk.
MALDI IMS studies have revealed specific regional alterations in this compound levels. For instance, in rat models of Parkinson's disease and L-DOPA-induced dyskinesia, MALDI IMS demonstrated elevated this compound peak intensities in the lateral substantia nigra and the dorsolateral striatum, correlating with the severity of dyskinesia plos.orgucl.ac.ukresearchgate.netnih.govnih.govresearchgate.net. The technique can also identify peptide fragments, such as des-tyrosine this compound, and map their distribution alongside intact peptides nih.gov. The advantage of MALDI IMS lies in its ability to visualize and quantify peptides in specific anatomical regions, providing a detailed topographical understanding of their presence and changes under various experimental conditions plos.orgucl.ac.ukresearchgate.netnih.govnih.govresearchgate.netdiva-portal.org.
Table 2: this compound Distribution Findings by MALDI IMS
| Condition / Region | Observed Change in this compound Levels | Associated Finding | Reference(s) |
|---|---|---|---|
| Parkinson's Disease Model (High Dyskinesia) | Elevated | Lateral Substantia Nigra (SN), Dorsolateral Striatum | plos.orgucl.ac.ukresearchgate.netnih.govnih.govresearchgate.net |
| Parkinson's Disease Model (Low Dyskinesia) | Slightly elevated | Dorsomedial Striatum | nih.govresearchgate.net |
| Normal Control (Rat SN) | High levels | Ventromedial tier of SN | plos.org |
Radioimmunoassay (RIA) for Peptide Quantification
Radioimmunoassay (RIA) has historically been a widely used method for quantifying peptides, including this compound, due to its high sensitivity ohiolink.educsuohio.edu. While effective, RIA can involve complex multi-step processes, potential reproducibility challenges related to non-specific binding, and a requirement for larger sample volumes compared to newer methods ohiolink.educsuohio.edu.
RIA has been successfully employed to measure this compound immunoreactivity in various biological tissues, such as rat brain and pituitary, often requiring prior purification steps like ion-exchange chromatography to achieve measurable levels ahajournals.orgnih.govnih.gov. Studies have also highlighted the importance of sample stabilization, such as heat treatment, to prevent post-sampling enzymatic degradation and ensure accurate RIA measurements of intact this compound denator.com. RIA has been utilized in studies investigating this compound levels in cell cultures, revealing its presence at the cellular level and its potential role in cellular differentiation processes ahajournals.org.
Electrochemical Methods and Microelectrode Biosensors for Dynamic Detection
Emerging electrochemical techniques, particularly those employing microelectrode biosensors, offer novel avenues for the real-time, dynamic detection of this compound researchgate.netbiorxiv.orgbiorxiv.orgnih.govnih.gov. These methods leverage the intrinsic electroactivity of the tyrosine residue present in this compound. By applying a voltage to a microelectrode, the tyrosine residue can be oxidized, generating a current that is directly proportional to the peptide's concentration researchgate.netbiorxiv.orgnih.govnih.gov.
To ensure selectivity, these microelectrodes are typically coated with an antiserum specific to this compound researchgate.netbiorxiv.orgbiorxiv.orgnih.govnih.gov. This approach has demonstrated high sensitivity, capable of detecting this compound in the attomolar range, with significant selectivity over other peptides and amino acids researchgate.netbiorxiv.orgbiorxiv.orgnih.govnih.gov. The ability to achieve subsecond temporal resolution is a key advantage, crucial for monitoring the rapid release and degradation dynamics of endogenous opioid peptides like this compound researchgate.netnih.govnih.gov. These electrochemical methods hold promise for in vivo applications, enabling real-time monitoring of this compound release in awake, behaving animals researchgate.netnih.govnih.gov.
Genetic and Molecular Approaches in this compound Research
Investigating the genetic underpinnings of this compound production provides fundamental insights into its regulation and cellular synthesis.
Prodynorphin Gene Expression Analysis (mRNA Levels)
The primary molecular approach to studying this compound involves analyzing the expression of its precursor gene, prodynorphin (PDYN). This typically involves quantifying prodynorphin mRNA levels using techniques such as Northern blotting or reverse transcription-polymerase chain reaction (RT-PCR) nih.govwjgnet.com. Prodynorphin mRNA has been detected across various tissues, including widespread distribution in the brain, as well as in the adrenal gland, spinal cord, and testis nih.govoup.com.
Studies have revealed that prodynorphin mRNA expression is dynamically regulated by various physiological and pathological conditions. For instance, prodynorphin mRNA levels have been observed to increase during dehydration, ethanol (B145695) ingestion, and immobilization stress wjgnet.comnih.gov. Furthermore, factors such as intracellular cyclic adenosine (B11128) monophosphate (cAMP) and calcium (Ca2+) levels can modulate prodynorphin gene transcription amegroups.cn. Research has also explored the link between prodynorphin gene expression and neurological conditions like schizophrenia amegroups.cn. Notably, Sertoli cells in the rat testis have been identified as the primary site of prodynorphin mRNA synthesis oup.com. This compound itself is a direct product of the processing of the prodynorphin precursor ahajournals.orgahajournals.orgwikipedia.org.
Table 3: Factors Influencing Prodynorphin mRNA Expression
| Condition / Factor | Observed Effect on Prodynorphin mRNA | Tissue / Cell Type | Reference(s) |
|---|---|---|---|
| Dehydration | Increased | Hypothalamus, Brain | nih.gov |
| Chronic Ethanol Ingestion | Increased | Hypothalamus, Brain | nih.gov |
| Chronic Immobilization Stress (7 days) | Increased | Hippocampus (Rat) | wjgnet.com |
| Chronic Immobilization Stress (21 days) | Significantly Increased | Hippocampus (Rat) | wjgnet.com |
| Traumatic Brain Injury (TBI) | Transiently Increased | Hippocampus | amegroups.cn |
| cAMP Analog (e.g., 8-(4-chlorophenylthio)-cAMP) | Increased | Sertoli Cells | oup.com |
| Testosterone Propionate (during breeding season) | Increased | Hypothalamus (SON, BNST) | publish.csiro.au |
| Intracellular cAMP levels | Increase Transcription | - | amegroups.cn |
| Intracellular Ca2+ release | Increase Transcription | - | amegroups.cn |
List of Compound Names Mentioned:
this compound
Prodynorphin
Dynorphin A
Alpha-neoendorphin (α-neoendorphin)
Beta-neoendorphin (β-neoendorphin)
Big dynorphin
Dynorphin A (1-8)
Dynorphin A (1-17)
this compound (1-6)
this compound (1-7)
this compound (2-13)
this compound (7-13)
this compound (1-9)
this compound (1-13)
this compound-14
Dynorphin A 1-6
Dynorphin A 1-17
Dynorphin A (1-8)
Dynorphin A (2-8)
Leu-Enk-Arg
Met-enkephalin
Leu-enkephalin (Leu-Enk)
Enkephalin
Substance P
Neurokinin A
FMRFamide-related peptides
SIFamide
Crustacean hyperglycaemic hormones
Orcokinin-related peptides
AST-A
Pigment-dispersing hormone
RFamides
Tyrosine
Lys-N
Phosphoramidon
Opiorphin
Future Directions in Dynorphin B Research
Further Elucidation of Biased Agonism Mechanisms and Therapeutic Potential
Future research is increasingly focused on the concept of biased agonism in relation to Dynorphin (B1627789) B and the kappa-opioid receptor (KOR). Biased agonists are compounds that preferentially activate one intracellular signaling pathway over another. In the context of opioid receptors, the goal is often to develop ligands that favor the G-protein signaling pathway, which is associated with therapeutic effects like analgesia, while avoiding the β-arrestin pathway, which has been linked to adverse effects such as tolerance, respiratory depression, and dysphoria. frontiersin.orgnih.govmdpi.com
Endogenous peptides, including dynorphins, are often considered "balanced" agonists, meaning they activate both G-protein and β-arrestin pathways. nih.gov However, subtle differences in the structure of dynorphin peptides can lead to biased signaling. Research into synthetic Dynorphin B variants aims to exploit these subtleties to create highly selective, G-protein biased agonists. nih.govfrontiersin.org This involves modifying the peptide structure to enhance metabolic stability and selectivity for the KOR, potentially leading to safer and more effective analgesics without the problematic side effects of traditional opioids. frontiersin.orgnih.gov
Studies investigating this compound variants with amino acid substitutions have shown that it is possible to increase selectivity for the KOR over other opioid receptors (mu and delta). frontiersin.orgfrontiersin.org For instance, specific substitutions can significantly decrease the affinity for mu-opioid receptors (MOPr) and delta-opioid receptors (DOPr) while retaining affinity for KOR. frontiersin.org However, these studies also highlight that increased binding affinity does not always translate to higher potency or efficacy in receptor activation, underscoring the need for comprehensive functional assays to identify true biased agonists. frontiersin.orgdoaj.org The ultimate goal is to develop peptides that not only selectively bind to KOR but also initiate a signaling cascade that maximizes therapeutic outcomes while minimizing undesirable effects. nih.gov
| Dynorphin Variant | Key Finding/Characteristic | Receptor Selectivity Profile | Signaling Pathway Investigated |
|---|---|---|---|
| DynB_G3M/Q8H | Highest selectivity for KOR over MOPr. frontiersin.org | KOR >> MOPr | G-protein activation (GTPγS). frontiersin.org |
| DynB_L5S | Highest selectivity for KOR over DOPr. frontiersin.org | KOR >> DOPr | G-protein and β-arrestin pathways. frontiersin.org |
| Modified Dynorphin 1-7 Peptides | Showed bias towards cAMP signaling over pERK activity. frontiersin.org | KOR selective. frontiersin.org | cAMP modulation, pERK signaling. frontiersin.orgnih.gov |
Comprehensive Understanding of Non-Opioid Receptor-Mediated Effects
While this compound is primarily known as an endogenous ligand for opioid receptors, a growing body of evidence indicates that dynorphins can exert significant biological effects through non-opioid receptor systems. nih.gov Future research will need to comprehensively map these interactions to fully understand the physiological and pathological roles of this compound.
One of the most studied non-opioid mechanisms involves the interaction of dynorphin fragments with the N-methyl-D-aspartate (NMDA) receptor. nih.govbohrium.com Certain metabolites of dynorphins, particularly those lacking the N-terminal tyrosine essential for opioid receptor activation, can interact with the NMDA receptor complex, contributing to states of neuro-excitability and potentially counteracting opioid-mediated analgesia. bohrium.comnih.gov This interaction has been implicated in the development of neuropathic pain, where elevated dynorphin levels may lead to hyperalgesia and allodynia. nih.govnih.gov
Additionally, dynorphins have been shown to interact with bradykinin receptors. nih.govwikipedia.orgnih.gov This interaction can trigger pain responses and may play a role in inflammation and hypertension. wikipedia.orgnih.gov Understanding the structural determinants of these non-opioid interactions is a key area for future investigation. Differentiating the signaling cascades initiated by opioid versus non-opioid receptor activation is crucial for designing therapeutics that can selectively target one system without inadvertently affecting the other. This knowledge could explain some of the paradoxical effects of dynorphins, where they can produce both analgesic and pain-exacerbating effects depending on the context and the specific peptide fragments present. bohrium.comwikipedia.org
Targeting this compound Metabolic Pathways for Novel Pharmacological Interventions
A significant challenge in harnessing the therapeutic potential of peptide-based drugs like this compound is their rapid degradation by peptidases in the body. nih.gov The parent peptide, dynorphin A (1-17), is quickly metabolized into various fragments, some of which, like Dynorphin A (1-8), retain opioid activity, while others may have non-opioid actions or be inactive. nih.gov Future pharmacological interventions will likely focus on targeting these metabolic pathways.
One promising strategy is the rational design of this compound analogs with improved metabolic stability. frontiersin.orgnih.gov By making specific chemical modifications to the peptide backbone or amino acid side chains, researchers can create molecules that are more resistant to enzymatic cleavage. This approach has been used to develop novel, short, and stable dynorphin-based agonists that show enhanced plasma and trypsin stability while retaining high potency and selectivity for the KOR. frontiersin.orgnih.gov
Another approach involves the development of inhibitors for the specific enzymes responsible for this compound degradation. By preventing the breakdown of the endogenous peptide, its concentration and duration of action at the synapse could be increased, enhancing its natural physiological effects. This strategy could be particularly useful in conditions where the dynorphin system is hypoactive. A thorough characterization of the peptidases that process this compound in vivo is a critical first step for this line of research.
Advanced Spatiotemporal Analysis of this compound Signaling In Vivo
A fundamental challenge in neuroscience is understanding how neuromodulators like this compound act in real-time within the complex environment of the living brain. escholarship.org Future research will leverage advanced imaging and sensor technology to analyze the spatiotemporal dynamics of this compound signaling with unprecedented precision.
A key innovation in this area is the development of genetically encoded fluorescent sensors, such as kLight, which is based on the kappa-opioid receptor. escholarship.org These sensors can be expressed in specific neuronal populations and allow for the direct visualization of dynorphin release and receptor activation in vivo and in brain slices. escholarship.orgresearchgate.net By combining these sensors with techniques like optogenetics or "dynorphin uncaging" (using light to release a caged, inactive form of the peptide at a precise location), researchers can mimic endogenous release and measure key parameters like the diffusion coefficient of the peptide in brain tissue. escholarship.orgresearchgate.net
These tools will enable scientists to answer fundamental questions about this compound signaling: How far does it travel from its release site? What is the precise timing of its action on target neurons? How do these dynamics change in disease states? This level of detailed spatiotemporal analysis will provide a more nuanced understanding of how the dynorphin system modulates neural circuits and behavior, moving beyond static measurements of peptide levels to a dynamic view of its function. nih.govbiorxiv.org
Expanding Preclinical Models to Investigate this compound-Related Pathologies
The dynorphin/KOR system is implicated in a wide array of pathologies, including pain, drug addiction, epilepsy, and neuropsychiatric disorders like depression and anxiety. nih.govnih.gov Future research will depend on the expansion and refinement of preclinical animal models to better investigate the specific role of this compound in these conditions.
For instance, in the context of drug addiction, studies have shown that repeated administration of drugs like cocaine and alcohol up-regulates the dynorphin system. nih.gov Preclinical models that mimic compulsive drug-seeking and withdrawal symptoms are essential for testing novel KOR-targeted therapies aimed at reducing craving and preventing relapse. nih.gov Similarly, animal models of chronic neuropathic and inflammatory pain have been crucial in demonstrating that increased dynorphin transmission can contribute to pain states, providing a platform to test new analgesics. nih.govmdbneuro.com
Future directions will involve creating more sophisticated models that better replicate the human condition. This includes the use of genetically modified animals (e.g., prodynorphin-deficient mice) to dissect the specific contributions of the dynorphin system. nih.gov Furthermore, expanding models to include assessments of more complex behaviors, such as the emotional and cognitive aspects of pain or addiction, will be critical. mdbneuro.com These advanced preclinical models will be indispensable for validating new therapeutic targets within the this compound system and for evaluating the efficacy and safety of next-generation pharmacological interventions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
